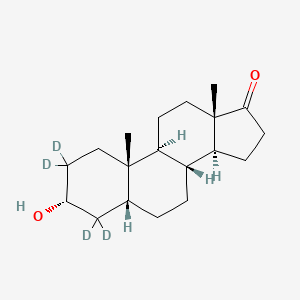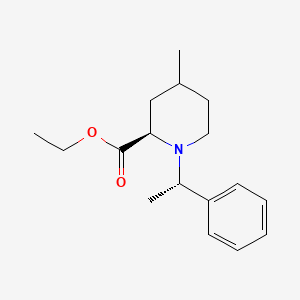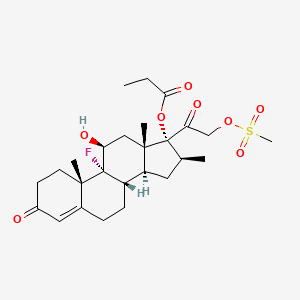
5-Hydroxy-3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-pentenoic Acid d-Lactone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-pentenoic Acid d-Lactone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes a lactone ring and multiple functional groups, makes it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-pentenoic Acid d-Lactone typically involves multiple steps, including the formation of the lactone ring and the introduction of the hydroxy and methyl groups. Common synthetic routes may involve:
Aldol Condensation: To form the carbon-carbon bonds.
Lactonization: To form the lactone ring.
Hydroxylation: To introduce the hydroxy group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: To speed up the reaction.
Temperature Control: To ensure the reaction proceeds efficiently.
Purification Techniques: Such as crystallization or chromatography.
化学反応の分析
Types of Reactions
5-Hydroxy-3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-pentenoic Acid d-Lactone can undergo various chemical reactions, including:
Oxidation: To form ketones or carboxylic acids.
Reduction: To form alcohols or alkanes.
Substitution: To introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example:
Oxidation: Could yield carboxylic acids or ketones.
Reduction: Could yield alcohols or alkanes.
Substitution: Could yield various substituted derivatives.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: As a potential bioactive compound.
Medicine: As a potential therapeutic agent.
Industry: As an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 5-Hydroxy-3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-pentenoic Acid d-Lactone would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: To inhibit or activate their activity.
Interacting with Receptors: To modulate signaling pathways.
Altering Cellular Processes: Such as gene expression or protein synthesis.
類似化合物との比較
Similar Compounds
5-Hydroxy-3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-pentenoic Acid: Without the lactone ring.
3-Methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-pentenoic Acid d-Lactone: Without the hydroxy group.
Uniqueness
The presence of the lactone ring and the specific arrangement of functional groups make 5-Hydroxy-3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-pentenoic Acid d-Lactone unique compared to its analogs. This uniqueness could translate to different chemical reactivity and biological activity.
特性
分子式 |
C26H37FO8S |
|---|---|
分子量 |
528.6 g/mol |
IUPAC名 |
[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-17-(2-methylsulfonyloxyacetyl)-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C26H37FO8S/c1-6-22(31)35-26(21(30)14-34-36(5,32)33)15(2)11-19-18-8-7-16-12-17(28)9-10-23(16,3)25(18,27)20(29)13-24(19,26)4/h12,15,18-20,29H,6-11,13-14H2,1-5H3/t15-,18-,19-,20-,23-,24-,25-,26-/m0/s1 |
InChIキー |
PKEHQWHKIAEJLP-SOMXGXJRSA-N |
異性体SMILES |
CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)F)O)C)C)C(=O)COS(=O)(=O)C |
正規SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)C)C(=O)COS(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[(2R,3S,4R,5R)-3,4-diacetyloxy-6-hydroxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B13436421.png)
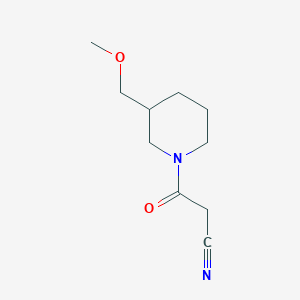
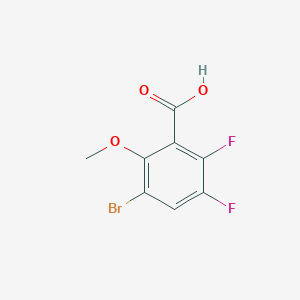
![4,4''-(1,2-Diphenyl-1,2-ethenediyl)bis[4'-bromo-1,1'-biphenyl]](/img/structure/B13436435.png)
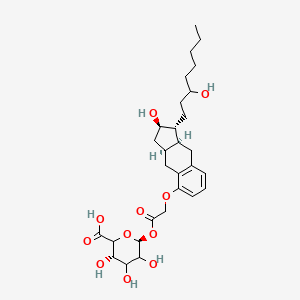
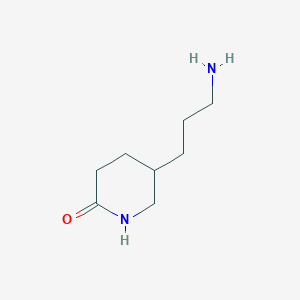
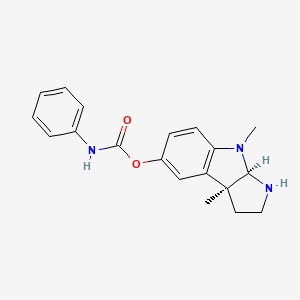
![8-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13436457.png)
![N-[4-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-hydroxyethyl]phenyl]methanesulfonamide;hydrochloride](/img/structure/B13436470.png)
